molecular formula C9H20N4O7 B10772772 nor-NOHA acetate

nor-NOHA acetate

Cat. No.: B10772772
M. Wt: 296.28 g/mol
InChI Key: PQFYTZJPYBMTCT-QTNFYWBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

nor-NOHA acetate is the acetate salt of Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent and competitive inhibitor of the arginase enzymes, arginase I and II. This compound is a critical research tool for elucidating the physiological and pathophysiological roles of the L-arginine metabolism pathway. By selectively inhibiting arginase, this compound prevents the conversion of L-arginine to L-ornithine and urea, thereby increasing the bioavailability of L-arginine for nitric oxide synthases (NOS). This action makes it invaluable for studying the cross-talk between the arginase and NOS pathways in various biological systems. Researchers utilize this compound to investigate a wide range of areas, including immunology—where it can modulate macrophage polarization and T-cell function—vascular biology for its potential to improve endothelial function and vasodilation, and cancer biology, where arginase activity in the tumor microenvironment is known to suppress anti-tumor immunity. Its high purity and stability as an acetate salt ensure reliable and reproducible results in cell-based assays, enzymatic studies, and in vivo models. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYTZJPYBMTCT-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Nω-Hydroxy-nor-L-arginine

The core structure is synthesized via guanidino group modification of L-ornithine or L-arginine. A plausible route involves:

  • Protection of the α-amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

  • Nitrogen hydroxylation at the ω-position using hydroxylamine derivatives under controlled pH.

  • Deprotection under acidic or catalytic hydrogenation conditions to yield the free amino acid.

Step 2: Acetate Salt Formation

The free base is dissolved in a mixture of acetic acid and water , followed by:

  • pH adjustment to 4–5 to ensure complete protonation of basic groups.

  • Crystallization via slow evaporation or antisolvent addition (e.g., acetone or ethyl acetate).

Step 3: Purification

Crude product is purified using:

  • Reversed-phase HPLC with a C18 column and mobile phase of water/acetonitrile containing 0.1% trifluoroacetic acid.

  • Ion-exchange chromatography to remove residual counterions.

Analytical Characterization

Spectroscopic Data

  • NMR (¹H and ¹³C): Peaks corresponding to the acetate methyl group (δ 1.90–2.10 ppm), α-proton (δ 3.70–4.00 ppm), and hydroxyguanidino protons (δ 5.20–5.50 ppm).

  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 296.28, with fragmentation patterns confirming the hydroxyguanidino moiety.

Purity and Solubility

  • HPLC purity: ≥98% (UV detection at 210 nm).

  • Solubility:

    SolventConcentration (mg/mL)
    DMSO50
    Water29
    Ethanol50

Data indicate high solubility in polar aprotic solvents, critical for in vitro assays.

Formulation and Stability

Stock Solution Preparation

For biological studies:

  • Dissolve this compound in DMSO (50 mg/mL) and dilute in cell culture media to ≤0.1% DMSO.

  • Storage: Stock solutions are stable for 1 month at 4°C.

Solid-State Stability

  • Long-term storage: -20°C in desiccated, light-protected containers.

  • Shelf life: ≥360 days under recommended conditions.

Application-Specific Preparation Protocols

In Vitro Cell Culture Studies

  • Concentration range: 0.1–1 mM in media (e.g., DMEM or RPMI-1640).

  • Treatment duration: 48–72 hours, with viability assays (CCK-8) confirming cytotoxicity thresholds.

In Vivo Administration

  • Dose: 40 mg/kg/day via intraperitoneal injection in rodent models.

  • Vehicle: Saline with 10% DMSO for enhanced bioavailability.

Quality Control and Batch Analysis

Critical parameters for commercial batches include:

  • Residual solvent analysis (GC-MS) to ensure DMSO <0.1%.

  • Endotoxin levels <0.05 EU/mg (LAL assay).

Challenges and Optimization

  • Hydrolysis susceptibility: The hydroxyguanidino group is prone to hydrolysis under acidic conditions, necessitating pH-controlled formulations.

  • Metal chelation: this compound may bind divalent cations (e.g., Mn²⁺), requiring chelating agents in buffer systems .

Chemical Reactions Analysis

Types of Reactions

Nor-NOHA acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound, which may have different biological activities .

Mechanism of Action

Nor-NOHA acetate exerts its effects by inhibiting the enzyme arginase, which plays a crucial role in the urea cycle and the metabolism of L-arginine. By inhibiting arginase, this compound reduces the production of L-ornithine and other downstream metabolites. This inhibition can lead to various biological effects, including the induction of apoptosis in leukemic cells under hypoxic conditions .

Comparison with Similar Compounds

Table 1: Inhibitory Constants of Arginase Inhibitors

Compound ARG1 Ki/Kd (nM) ARG2 Ki/Kd (nM) pH Dependence
This compound 500 (Ki) 50 (Ki) 173 nM (pH 9.5) → 1497 nM (pH 7.4)
NOHA 10,000 (Ki) 1,600 (Ki) Not reported
ABH 27 (KD, pH 9.5) Not reported 797 nM (pH 7.4)
BEC 120 (Ki) 90 (Ki) Minimal pH sensitivity

Mechanistic Selectivity

  • This compound: Competes with L-arginine by interacting with the manganese cluster in the arginase active site. It is neither a substrate nor an inhibitor of nitric oxide synthase (NOS) .
  • NOHA: A metabolic intermediate in nitric oxide synthesis, serving as a weak arginase inhibitor and a substrate for NOS, which complicates its therapeutic use .
  • ABH/BEC : Boronic acid derivatives form covalent bonds with the catalytic manganese ions, resulting in irreversible inhibition and higher isoform specificity .

Table 2: Preclinical Therapeutic Effects

Compound Cancer Models Cardiovascular Effects Limitations
This compound - Induces apoptosis in ARG2+ leukemic cells under hypoxia
- Inhibits HepG2 cell migration/invasion
- Reduces atherosclerosis and hypertension
- Improves endothelial function in diabetes
Poor isoform specificity
NOHA Pro-apoptotic in colorectal/breast cancer Limited data Short half-life
ABH Not reported Enhances retinal endothelial function Limited in vivo studies

Pharmacokinetics and Clinical Status

  • The last reported trial (NCT02009527) evaluated its role in ischemia-reperfusion injury .
  • ABH/BEC: No clinical data available; primarily used in mechanistic studies due to their high specificity .

Biological Activity

Nor-NOHA acetate, or Nω-hydroxy-nor-L-arginine acetate, is a potent and reversible inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine into urea and L-ornithine. This compound has garnered attention for its potential therapeutic applications in various pathological conditions, particularly those involving nitric oxide (NO) metabolism and immune response modulation.

Nor-NOHA acts primarily by inhibiting arginase activity, thereby increasing the availability of L-arginine for nitric oxide synthase (NOS), which converts L-arginine to NO. This dual role in modulating arginine metabolism can significantly influence vascular function and immune responses.

Key Properties:

  • IC50 : Approximately 2 μM for human type II arginase, with a 10-fold selectivity over type I arginase .
  • Ki Values : 500 nM for arginase I and 50 nM for arginase II .

In Vitro Studies

Research has demonstrated that nor-NOHA can induce apoptosis in cancer cell lines such as HepG2 (a liver cancer cell line) by inhibiting Arg1 expression and enhancing P53 levels. It also reduces cell migration and invasion capabilities, indicating its potential as an anti-cancer agent .

Table 1: Effects of Nor-NOHA on HepG2 Cells

ParameterEffect of Nor-NOHA
Cell ProliferationInhibited
ApoptosisInduced
Arg1 ExpressionDecreased
P53 ExpressionIncreased
MigrationInhibited

In Vivo Studies

In animal models, nor-NOHA has shown promising results in restoring vascular responsiveness and reducing inflammatory markers. For instance, in a study involving aortic responses to acetylcholine (Ach), nor-NOHA treatment improved endothelial function by increasing NOS activity and reducing oxidative stress .

Case Study: AIA Rats

In adjuvant-induced arthritis (AIA) rats, nor-NOHA treatment led to decreased plasma levels of IL-6 and VEGF but did not significantly alter the severity of arthritis . This suggests that while nor-NOHA may have anti-inflammatory effects, its efficacy in chronic inflammatory conditions may be limited.

Therapeutic Applications

Nor-NOHA has been explored for its potential in treating infections such as leishmaniasis and tuberculosis. In murine models, it has been shown to enhance macrophage polarization towards the M1 phenotype, increase NO production, and reduce bacterial loads in cases of Mycobacterium tuberculosis infection .

Table 2: Nor-NOHA Effects on Infection Models

Infection ModelEffect of Nor-NOHA
LeishmaniaDelayed disease progression
Mycobacterium tuberculosisReduced bacterial load

Clinical Relevance

Despite its promising preclinical results, clinical studies on nor-NOHA are still lacking. Its application as a therapeutic agent requires further investigation to assess safety, efficacy, and optimal dosing strategies in humans.

Q & A

Q. What is the primary mechanism of action of nor-NOHA acetate as an arginase inhibitor?

this compound reversibly binds to the manganese cluster in the active site of arginase, blocking its catalytic activity. This prevents the hydrolysis of L-arginine into urea and L-ornithine, thereby modulating nitric oxide (NO) synthase pathways and downstream effects on apoptosis, endothelial function, and immune responses . Key validation includes measuring IC50 values (e.g., 0.5 μM for rat liver arginase ) and comparing arginase activity via urea quantification assays .

Q. How does this compound’s selectivity for arginase isoforms (ARG1 vs. ARG2) influence experimental design?

ARG1 is cytosolic and highly expressed in the liver, while ARG2 is mitochondrial and prevalent in hypoxic tissues. Researchers must select cell lines or tissues with isoform-specific expression (e.g., ARG2 in leukemia or endothelial cells under hypoxia ). Use siRNA knockdown or isoform-specific antibodies to confirm target engagement .

Q. What are the recommended protocols for preparing and storing this compound to ensure stability?

  • Preparation : Dissolve lyophilized powder in DMSO (≤5 mg/mL) or water (50 mg/mL), centrifuge briefly to avoid aggregation, and aliquot to prevent repeated freeze-thaw cycles .
  • Storage : Store powder at -20°C to -80°C; dissolved solutions at -65°C to -85°C for long-term stability (2–3 years) .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s pro-apoptotic effects under hypoxic conditions?

  • Hypoxia induction : Use hypoxia chambers (1–3% O₂) or chemical mimetics (e.g., CoCl₂) in ARG2-expressing leukemia cell lines (e.g., HepG2) .
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activity measurements. Note that apoptosis is hypoxia-dependent, as normoxic conditions may not yield significant effects .
  • Controls : Include arginase-overexpressing vs. knockout cells to isolate ARG2-specific effects .

Q. How can contradictory reports on this compound’s molecular weight and CAS number be reconciled in data validation?

Discrepancies arise from differences in salt forms (e.g., diacetate vs. monoacetate):

  • CAS 1140844-63-8 : Molecular formula C₉H₂₀N₄O₇ (MW 296.28) .
  • CAS 189302-40-7 : Molecular formula C₅H₁₂N₄O₃·CH₃COOH (MW 176.2 + 60.1) .
  • Solution : Verify the product’s Certificate of Analysis (CoA) for purity (≥97–98%) and validate via LC-MS or NMR .

Q. What strategies are effective in combining this compound with other agents to overcome compensatory pathways in leukemia models?

  • NO Synthase (NOS) co-targeting : Since arginase inhibition elevates L-arginine availability for NOS, combine with NO donors (e.g., L-NAME) to amplify cytotoxicity in leukemia cells .
  • Chemotherapy synergy : Pair with HDAC inhibitors (e.g., TSA) or anti-metabolites (e.g., Dihydro-5-azacytidine) to disrupt DNA methylation and enhance apoptosis .
  • In vivo validation : Use adjuvant-induced arthritis (AIA) rat models to assess endothelial recovery and immune modulation .

Q. How does this compound’s inhibition of arginase impact macrophage polarization in infectious disease models?

  • Experimental design : Treat T. marneffei-infected macrophages with this compound (10–50 μM) and measure M1/M2 polarization markers (e.g., iNOS, Arg1) via flow cytometry .
  • Key finding : nor-NOHA suppresses fungal proliferation independently of macrophage activity, suggesting direct arginase-pathway disruption in pathogens .

Methodological Guidance for Data Interpretation

  • Addressing IC50 variability : Compare enzyme sources (e.g., rat liver vs. mouse macrophage arginase) and assay conditions (pH, substrate concentration) .
  • Validating anti-leukemic activity : Use clonogenic assays and xenograft models to confirm apoptosis and metastasis inhibition .
  • Handling batch-to-batch variability : Source from suppliers providing GHS-compliant SDS and analytical data (e.g., Enzo Life Science, APExBIO) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.